Cas no 2167972-73-6 (3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine)
3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine
- 2167972-73-6
- EN300-1582501
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- Inchi: 1S/C7H9ClF3N3/c1-2-3-14-5(7(9,10)11)4(12)6(8)13-14/h2-3,12H2,1H3
- InChI Key: HYQUZQFULFDFPA-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C(F)(F)F)N(CCC)N=1)N
Computed Properties
- Exact Mass: 227.0437095g/mol
- Monoisotopic Mass: 227.0437095g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 43.8Ų
3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1582501-0.05g |
3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine |
2167972-73-6 | 0.05g |
$1261.0 | 2023-06-04 | ||
| Enamine | EN300-1582501-0.1g |
3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine |
2167972-73-6 | 0.1g |
$1320.0 | 2023-06-04 | ||
| Enamine | EN300-1582501-0.25g |
3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine |
2167972-73-6 | 0.25g |
$1381.0 | 2023-06-04 | ||
| Enamine | EN300-1582501-0.5g |
3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine |
2167972-73-6 | 0.5g |
$1440.0 | 2023-06-04 | ||
| Enamine | EN300-1582501-1.0g |
3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine |
2167972-73-6 | 1g |
$1500.0 | 2023-06-04 | ||
| Enamine | EN300-1582501-2.5g |
3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine |
2167972-73-6 | 2.5g |
$2940.0 | 2023-06-04 | ||
| Enamine | EN300-1582501-5.0g |
3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine |
2167972-73-6 | 5g |
$4349.0 | 2023-06-04 | ||
| Enamine | EN300-1582501-10.0g |
3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine |
2167972-73-6 | 10g |
$6450.0 | 2023-06-04 | ||
| Enamine | EN300-1582501-50mg |
3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine |
2167972-73-6 | 50mg |
$1261.0 | 2023-09-24 | ||
| Enamine | EN300-1582501-100mg |
3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine |
2167972-73-6 | 100mg |
$1320.0 | 2023-09-24 |
3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine
Research Briefing on 3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 2167972-73-6)
In recent years, the compound 3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 2167972-73-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its trifluoromethyl and chloro substituents, exhibits promising biological activities, making it a potential candidate for drug development. The unique structural features of this compound, including its pyrazole core, contribute to its versatility in medicinal chemistry applications.
Recent studies have focused on the synthesis and optimization of 3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine, aiming to enhance its pharmacological properties. Researchers have employed advanced synthetic methodologies, such as multi-step organic reactions and catalytic processes, to achieve high yields and purity. The compound's stability under various physiological conditions has also been investigated, providing insights into its potential as a drug candidate.
One of the key areas of interest is the compound's mechanism of action. Preliminary findings suggest that 3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine interacts with specific biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways. In vitro and in vivo studies have demonstrated its efficacy in modulating these targets, leading to potential therapeutic applications in diseases such as cancer, diabetes, and autoimmune disorders.
Furthermore, the pharmacokinetic profile of 3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine has been evaluated in preclinical models. The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, with a notable half-life and bioavailability. These characteristics underscore its potential for further development into a clinically viable therapeutic agent.
In addition to its therapeutic potential, the safety profile of 3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine has been a subject of rigorous investigation. Toxicological studies have indicated a manageable safety margin, with minimal adverse effects observed at therapeutic doses. However, further studies are required to fully elucidate its long-term safety and potential drug-drug interactions.
The compound's versatility extends beyond its therapeutic applications. Researchers have explored its use as a building block in the synthesis of more complex molecules, leveraging its reactive sites for further functionalization. This has opened new avenues for the development of novel chemical entities with enhanced biological activities.
In conclusion, 3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 2167972-73-6) represents a promising compound in the realm of chemical biology and pharmaceutical research. Its unique structural features, coupled with its demonstrated biological activities and favorable pharmacokinetic properties, position it as a valuable candidate for further investigation. Ongoing and future studies will undoubtedly shed more light on its full potential, paving the way for innovative therapeutic solutions.
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